Boc-met-enkephalin

Hydrophobicity Reverse-phase chromatography Peptide purification

Boc-met-enkephalin is the definitive N-terminally protected Met-enkephalin building block for Boc/Bzl-strategy solid-phase peptide synthesis and opioid receptor pharmacophore mapping. Its tert-butyloxycarbonyl group elevates hydrophobicity (LogP 3.064 vs. unprotected −2.1), enabling straightforward RP-HPLC separation from deprotected byproducts. The Boc mask eliminates N-terminal protonation, converting the native agonist into a delta-selective antagonist scaffold (Ke 300–4,000 nM) ideal for SAR exploration. Source this intermediate for orthogonal deprotection workflows, co-crystallography, or proteolytic stability benchmarking against native Met-enkephalin (plasma half-life <2 min). Fully characterized with defined melting point and optical rotation, ensuring batch-to-batch consistency for reproducible research.

Molecular Formula C32H43N5O9S
Molecular Weight 673.8 g/mol
CAS No. 59481-77-5
Cat. No. B1338238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-met-enkephalin
CAS59481-77-5
Molecular FormulaC32H43N5O9S
Molecular Weight673.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O
InChIInChI=1S/C32H43N5O9S/c1-32(2,3)46-31(45)37-24(17-21-10-12-22(38)13-11-21)28(41)34-18-26(39)33-19-27(40)35-25(16-20-8-6-5-7-9-20)29(42)36-23(30(43)44)14-15-47-4/h5-13,23-25,38H,14-19H2,1-4H3,(H,33,39)(H,34,41)(H,35,40)(H,36,42)(H,37,45)(H,43,44)/t23-,24-,25-/m0/s1
InChIKeyOXPQHPVFIVMOOJ-SDHOMARFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Met-Enkephalin (CAS 59481-77-5): Procurement-Grade Protected Opioid Pentapeptide for Controlled Peptide Assembly and Structure-Activity Studies


Boc-met-enkephalin (N-α-t-Boc-Tyr-Gly-Gly-Phe-Met-OH, C₃₂H₄₃N₅O₉S, MW 673.78) is a synthetic N-terminally tert-butyloxycarbonyl-protected derivative of the endogenous opioid pentapeptide Met-enkephalin . The Boc group renders the peptide substantially more hydrophobic than its native counterpart (LogP 3.064 vs. xlogp −2.1 for unprotected Met-enkephalin), a physicochemical difference that directly impacts chromatographic behaviour, solubility, and purification strategy [1]. As a protected intermediate, Boc-met-enkephalin is employed primarily in solution- and solid-phase peptide synthesis workflows, opioid receptor pharmacophore mapping, and as a precursor for further site-selective chemical modifications that require a temporarily masked N-terminus.

Why Boc-Met-Enkephalin Cannot Be Replaced by Native Met-Enkephalin or Alternative Protecting-Group Analogs in Research and Industrial Workflows


Native Met-enkephalin is exquisitely labile in biological matrices, with a plasma half-life of less than 2 minutes in vitro and 2–4 seconds in vivo due to rapid N-terminal aminopeptidase cleavage of the Tyr¹-Gly² bond [1][2]. Simply substituting unprotected Met-enkephalin or a differently protected analog (e.g., Fmoc-, Ac-, or Z-protected) yields a functionally distinct entity: the Boc group uniquely provides acid-labile protection compatible with Boc/Bzl-strategy solid-phase peptide synthesis, whereas Fmoc requires basic deprotection and Ac is non-removable. Furthermore, N-terminal Boc protection eliminates the protonated amine required for classical opioid agonism, fundamentally altering receptor pharmacology—a feature exploited in antagonist design but detrimental if agonist activity is sought. Selection of Boc-met-enkephalin over its closest analogs is therefore a decision governed by orthogonal deprotection compatibility, target pharmacological profile, and requisite metabolic stability.

Boc-Met-Enkephalin Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons with Native Met-Enkephalin and Protected Analogs


LogP Differential of ~5.2 Units Drives Reverse-Phase HPLC Retention and Facilitates Purification of Boc-Met-Enkephalin Versus Native Met-Enkephalin

Boc-met-enkephalin exhibits a calculated LogP of 3.064, whereas native Met-enkephalin possesses an xlogp of −2.1 [1]. This ~5.2-unit LogP differential reflects the substantial hydrophobicity conferred by the tert-butyloxycarbonyl group and translates directly into markedly longer retention on C18 reverse-phase HPLC columns, enabling baseline separation of protected product from unprotected peptide contaminants and polar side-products. In addition, the enhanced organic-solvent solubility facilitates liquid-liquid extraction during work-up.

Hydrophobicity Reverse-phase chromatography Peptide purification

X-ray Crystal Structure of Boc-Protected Met-Enkephalin Derivative Reveals Extended β-Sheet Conformation Distinct from the Folded β-Turn Conformation of Native Met-Enkephalin

The X-ray crystal structure of the Boc-protected derivative tert-butyloxycarbonyl-Tyr-Gly-Gly-(4-bromo)Phe-Met-OH was solved at atomic resolution [1]. The molecule adopts an extended conformation that is bent at the Phe⁴ residue and forms a dimer stabilized by four intermolecular hydrogen bonds in a β-sheet arrangement. In contrast, native Met-enkephalin trihydrate crystals reveal a tightly folded conformation comprising two fused β-turns (βIII at Gly²-Gly³ and βI at Gly³-Phe⁴) [2]. The extended Boc-protected conformation is consistent with a δ-receptor-preferring pharmacophore model, whereas the folded native conformation correlates with μ-receptor recognition.

X-ray crystallography Peptide conformation Opioid receptor pharmacophore

N-Terminal Boc Protection Eliminates the Protonated Amine Required for Agonism, Converting Enkephalin-Derived Peptides into Pure Delta-Selective Antagonists with 50–350-Fold Selectivity Over Mu Receptors

Classical opioid peptides require a protonated N-terminal amine for agonist efficacy. Rónai et al. demonstrated that the Tyr-Pro-Gly-Phe-Leu-Thr hexapeptide bearing an N-t-Boc substituent, where the nitrogen cannot become protonated, functions as a pure delta-opioid receptor antagonist with Ke values in the mouse vas deferens (MVD) bioassay of 3×10⁻⁷–4×10⁻⁶ M (300–4,000 nM) against [Met⁵]-enkephalin and a delta-over-mu selectivity ratio of 50–350-fold [1]. In the same MVD preparation, native Met-enkephalin acts as a full agonist inhibiting electrically induced contractions with an IC₅₀ of approximately 25 nM [2]. This represents a functional inversion—from nanomolar agonist to sub-micromolar antagonist—driven solely by N-terminal acylation that prevents protonation.

Opioid receptor pharmacology Antagonist design Structure-activity relationship

Patent-Documented Solution-Phase Synthesis of Boc-Met-Enkephalin Delivers 68.7% Yield with Full Physicochemical Characterization Batch-to-Batch

The synthesis of Boc-met-enkephalin is documented in US Patent 4,358,440 (Example 26), which reports a reproducible solution-phase procedure yielding 685 mg (68.7%) of the title compound from 900 mg of H-Tyr-Gly-Gly-Phe-Met-OH after Boc-SDP coupling, Sephadex LH-20 chromatography, and recrystallization from ethyl acetate [1]. The product is fully characterized: melting point 159–160 °C (decomp.), specific optical rotation [α]D²⁴ −16.8° (c = 0.94, DMF), and TLC Rf values of 0.21, 0.68, and 0.41 in three independent solvent systems. Elemental analysis confirms empirical composition (Found: C 56.58%, H 6.47%, N 10.25%, S 4.76%). In a complementary large-scale solution-phase synthesis of Met-enkephalin (the immediate deprotection precursor), a nine-step convergent strategy achieved per-step yields of 86–99% (average 92%) with intermediate purities of 99.0–100% by HPLC and a final batch exceeding 150 g at 100% purity as the monohydrate [2].

Peptide synthesis Process chemistry Quality control

Highest-Value Application Scenarios for Boc-Met-Enkephalin Based on Quantitative Differentiation Evidence


Solid-Phase Peptide Synthesis Using Boc/Bzl Strategy: Orthogonal N-Terminal Protection for Fragment Condensation

In Boc/Bzl-strategy solid-phase peptide synthesis, Boc-met-enkephalin serves as an intact protected pentapeptide building block for fragment condensation onto a growing resin-bound chain. The Boc group is stable to the basic conditions used for Fmoc deprotection but is quantitatively removed with TFA, enabling true orthogonality when both protecting group strategies are employed in a single synthesis. The >5-order-of-magnitude LogP differential versus unprotected peptide ensures that any residual deprotected byproduct is easily separated by reverse-phase HPLC monitoring. This application leverages the core evidence that Boc protection confers both chemical selectivity and chromatographic distinguishability.

Opioid Receptor Antagonist Pharmacophore Development: Exploiting Non-Protonated N-Terminus for Delta-Selective Ligand Design

Researchers designing delta-opioid receptor antagonists can use Boc-met-enkephalin as a privileged starting scaffold. The Boc group renders the N-terminal nitrogen non-protonatable, which, as demonstrated with structurally related Boc-enkephalin hexapeptides, converts the peptide from a nanomolar agonist (Met-enkephalin IC₅₀ ~25 nM) into a pure delta-selective antagonist with Ke values in the 300–4,000 nM range and delta/mu selectivity ratios of 50–350-fold [1]. Boc-met-enkephalin thus provides a direct entry point for SAR exploration of N-terminal modifications without requiring de novo synthesis of the full pentapeptide sequence.

X-ray Crystallography and NMR Structural Biology of Protected Peptide Intermediates

The availability of a high-resolution X-ray crystal structure for the Boc-protected Met-enkephalin derivative (Boc-Tyr-Gly-Gly-(4-bromo)Phe-Met-OH) [2] establishes a structural reference point for the extended, β-sheet dimer conformation adopted by N-terminal Boc-protected enkephalins. Crystallographers and NMR spectroscopists procuring Boc-met-enkephalin for co-crystallization with opioid receptors, chaperones, or catabolic enzymes can reference this known solid-state geometry when interpreting electron density maps or assigning NOE distance restraints. The compound's defined melting point (159–160 °C) and optical rotation ([α]D²⁴ −16.8°) [3] provide additional identity verification prior to crystallization trials.

Metabolic Stability Studies: Baseline for Evaluating Aminopeptidase Resistance Conferred by N-Terminal Protection

The extreme lability of native Met-enkephalin (plasma half-life <2 minutes in vitro; 2–4 seconds in vivo due to aminopeptidase N cleavage at Tyr¹-Gly²) [4] makes Boc-met-enkephalin a valuable comparator compound for assessing the contribution of N-terminal protection to proteolytic stability. By comparing degradation kinetics of Boc-met-enkephalin versus unprotected Met-enkephalin in tissue homogenates or purified aminopeptidase assays, researchers can quantify the protective effect of the Boc group and benchmark it against alternative protecting groups (e.g., Ac, Fmoc, Z) or against backbone-modified analogs (e.g., D-Ala² substitution). The fully characterized synthesis and defined purity benchmarks [3] ensure that observed stability differences are attributable to chemical structure rather than batch-to-batch variability.

Quote Request

Request a Quote for Boc-met-enkephalin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.